4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine
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Overview
Description
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a pentyl group and a 3,4-dichlorophenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 1-pentylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy moiety.
2-(2,4-Dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate: Another compound with a dichlorophenoxy group, used in different applications.
Uniqueness
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is unique due to its specific combination of a piperidine ring with a pentyl group and a 3,4-dichlorophenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H27Cl2NO |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine |
InChI |
InChI=1S/C18H27Cl2NO/c1-2-3-4-10-21-11-7-15(8-12-21)9-13-22-16-5-6-17(19)18(20)14-16/h5-6,14-15H,2-4,7-13H2,1H3 |
InChI Key |
YZBWAGOXUQPJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Synonyms |
4-(2-(3,4-dichlorophenoxy)ethyl)-1-pentylpiperidine SB 201823-A SB-201823-A |
Origin of Product |
United States |
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